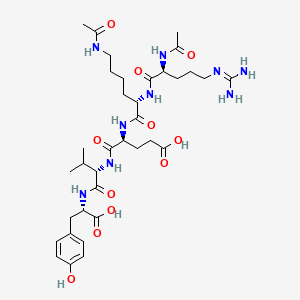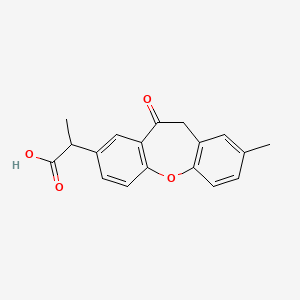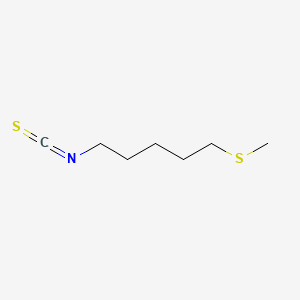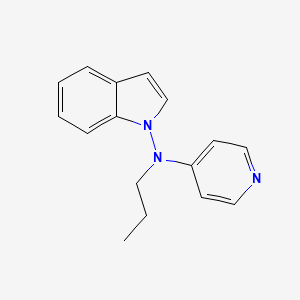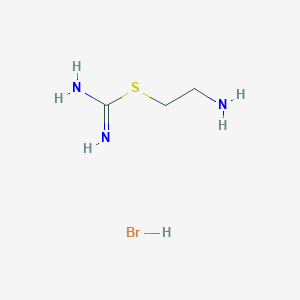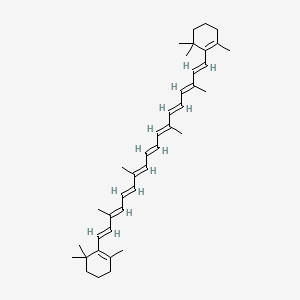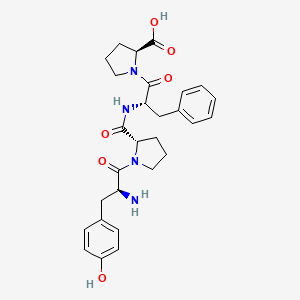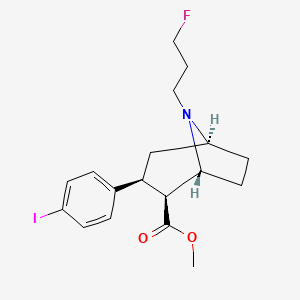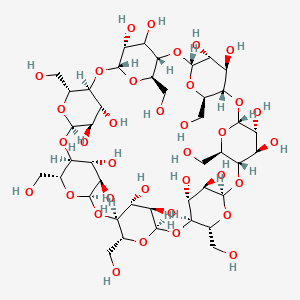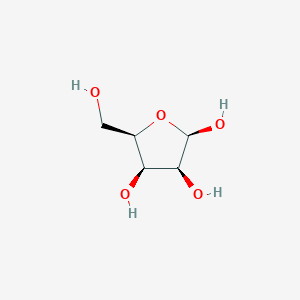
Bexlosteride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bexlosteride is a potent and noncompetitive inhibitor of the enzyme 5α-reductase, which is related to finasteride and dutasteride. It is selective for the type I isoform of the enzyme. This compound advanced to Phase III clinical trials, but development was halted at that stage, and it was never marketed .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the inhibition of 5α-reductase and related enzymes.
Biology: Investigated for its effects on androgen metabolism and related biological processes.
Medicine: Explored as a potential treatment for conditions like prostate cancer and androgenetic alopecia.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bexlosteride involves several steps, starting from readily available starting materials. The key steps include the formation of the benzoquinoline core, followed by chlorination and methylation. The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Bexlosteride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties compared to the parent compound .
Mécanisme D'action
Bexlosteride exerts its effects by inhibiting the enzyme 5α-reductase, specifically the type I isoform. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, this compound reduces the levels of DHT, thereby affecting androgen-dependent processes. The molecular targets and pathways involved include the androgen receptor signaling pathway and related metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Finasteride: A steroidal 5α-reductase inhibitor that inhibits types II and III isoforms.
Dutasteride: A steroidal 5α-reductase inhibitor that inhibits all three isoforms (types I, II, and III).
Epristeride: A noncompetitive, specific inhibitor of 5α-reductase, marketed only in China.
Uniqueness of Bexlosteride
This compound is unique in its selectivity for the type I isoform of 5α-reductase, which distinguishes it from other inhibitors like finasteride and dutasteride that target multiple isoforms. This selectivity could potentially lead to different therapeutic effects and side effect profiles .
Propriétés
Numéro CAS |
148905-78-6 |
|---|---|
Formule moléculaire |
C14H16ClNO |
Poids moléculaire |
249.73 g/mol |
Nom IUPAC |
(4aR,10bR)-8-chloro-4-methyl-1,2,4a,5,6,10b-hexahydrobenzo[f]quinolin-3-one |
InChI |
InChI=1S/C14H16ClNO/c1-16-13-6-2-9-8-10(15)3-4-11(9)12(13)5-7-14(16)17/h3-4,8,12-13H,2,5-7H2,1H3/t12-,13-/m1/s1 |
Clé InChI |
WQBIOEFDDDEARX-CHWSQXEVSA-N |
SMILES isomérique |
CN1[C@@H]2CCC3=C([C@H]2CCC1=O)C=CC(=C3)Cl |
SMILES |
CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl |
SMILES canonique |
CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
8-chloro-4-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinolin-3(2H)-one LY 191704 LY-191704 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




